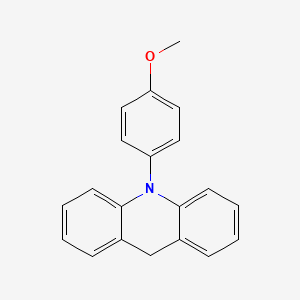

10-(4-Methoxyphenyl)-9,10-dihydroacridine

Description

Structure

3D Structure

Properties

CAS No. |

91222-26-3 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

10-(4-methoxyphenyl)-9H-acridine |

InChI |

InChI=1S/C20H17NO/c1-22-18-12-10-17(11-13-18)21-19-8-4-2-6-15(19)14-16-7-3-5-9-20(16)21/h2-13H,14H2,1H3 |

InChI Key |

JORTWHAGIFFODT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3CC4=CC=CC=C42 |

Origin of Product |

United States |

Photophysical and Photochemical Investigations of 10 4 Methoxyphenyl 9,10 Dihydroacridine Derivatives

Excited-State Dynamics of Dihydroacridine Systems

Upon absorption of light, dihydroacridine derivatives are promoted to an excited electronic state, initiating a cascade of dynamic processes. The nature of these excited states and the pathways of their deactivation are highly dependent on the molecular structure and the surrounding environment.

Singlet and Triplet State Characterization

The excited-state landscape of dihydroacridine derivatives is characterized by both singlet (S₁) and triplet (T₁) states. In many analogous systems, such as 9-methyl- and 9-phenyl-9,10-dihydro-9-silaphenanthrene, the photophysical processes are dictated by the interplay between these states. nih.gov For instance, these derivatives often exhibit smaller fluorescence quantum yields but larger phosphorescence quantum yields compared to their carbon-only counterparts, indicating that the triplet state is significantly populated. nih.gov

In studies of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, a related compound, the excited state deactivates through a sequence involving both singlet and triplet states (S₁ → T₁ → S₀) in aprotic solvents where photochemical reactions are suppressed. nih.gov The characterization of these states is crucial, as their relative energies and lifetimes determine the dominant deactivation pathway, whether it be fluorescence, phosphorescence, intersystem crossing, or photochemical reaction.

Intersystem Crossing Processes

Intersystem crossing (ISC) is the non-radiative transition between electronic states of different spin multiplicity, typically from the lowest excited singlet state (S₁) to a triplet state (T₁). This process is fundamental to the photochemistry of many dihydroacridine derivatives.

The solvent environment plays a critical role in modulating ISC. In studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, ISC was the dominant deactivation pathway in aprotic solvents like benzene (B151609) and acetonitrile (B52724). nih.govnih.gov In contrast, in protic solvents, a rapid heterolytic bond cleavage occurred from the singlet state, outcompeting the ISC process. nih.gov This solvent-dependent behavior highlights the competition between photochemical reactions and the population of the triplet state via ISC. For 9-methoxy-10-methyl-9-phenyl-9,10-dihydroacridine, the ISC process was found to be faster compared to its hydroxylated analog. nih.gov

Photoinduced Hydride and Electron Transfer Mechanisms

Dihydroacridines are potent reducing agents in their ground state and become even stronger reductants upon photoexcitation. This property enables them to participate in photoinduced hydride and electron transfer reactions, which are central to their application in photoredox catalysis.

Excited-State Hydride Release

The release of a hydride ion (H⁻) from a molecule in its excited state is a key step in many reduction reactions. Investigations into 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), a close analog of the title compound, have provided significant insight into this mechanism. Upon photoexcitation, PhAcrH is capable of reducing protons from water to generate hydrogen gas, while itself being oxidized to the corresponding 10-methyl-9-phenylacridinium ion (PhAcr⁺).

Detailed spectroscopic studies revealed that this hydride release does not occur in a single concerted step. Instead, it proceeds from the triplet excited state via a stepwise electron/hydrogen-atom transfer mechanism. researchgate.net This multi-step process is a hallmark of many NADH analogs and is fundamental to their role in mimicking biological redox processes and enabling solar fuel generation.

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a fundamental process where an excited molecule donates an electron to an acceptor. Dihydroacridines are excellent electron donors in such reactions. For example, 9,10-dihydro-10-methylacridine has been used as a stoichiometric reductant in visible-light photoredox catalysis, where it quenches the excited state of a photocatalyst like [Ru(bpy)₃]²⁺ to initiate a reductive cycle. acs.org

In donor-acceptor systems, photoexcitation of the dihydroacridine moiety can lead to an intramolecular electron transfer to the acceptor unit. This process forms a charge-transfer (CT) state, which is pivotal for the function of Thermally Activated Delayed Fluorescence (TADF) materials. researchgate.net The efficiency of this PET process is governed by the oxidation potential of the dihydroacridine donor and the reduction potential of the acceptor. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons in organic light-emitting diodes (OLEDs), theoretically enabling 100% internal quantum efficiency. This process relies on molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). researchgate.net

Dihydroacridine derivatives, including those with a 10-(4-methoxyphenyl) group, are exceptional electron donors for constructing TADF emitters. researchgate.netchemrxiv.org They are typically paired with an electron-accepting unit in a donor-acceptor (D-A) architecture. The key features of these systems are:

Charge Transfer (CT) Excitation: The lowest energy excitation involves the transfer of an electron from the dihydroacridine donor to the acceptor, resulting in a CT state with significant spatial separation between the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor. researchgate.net

Small ΔEₛₜ: The spatial separation of HOMO and LUMO minimizes the electron exchange energy, leading to a very small ΔEₛₜ (typically < 0.2 eV). scilit.com

The substitution on the nitrogen atom of the dihydroacridine donor is a powerful strategy for tuning the molecule's electronic properties. Attaching aryl groups, such as the 4-methoxyphenyl (B3050149) group, can modulate the oxidation potential of the donor and influence the energy of the CT state, thereby tuning the emission color and efficiency of the TADF molecule. researchgate.net Studies on derivatives of DMAC-TRZ, a well-known TADF emitter, show that modifying the donor can also influence the orientation of the molecule in thin films, which is critical for optimizing light outcoupling in OLED devices. chemrxiv.org

Table 1: Photophysical Properties of an Exemplary Acridan-based TADF Emitter (TRZ-DDPAc) This table presents data for a related high-efficiency green TADF emitter, 10,10′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9,9-diphenyl-9,10-dihydroacridine), to illustrate the typical performance of acridan-based systems.

| Property | Value | Reference |

| Photoluminescence Quantum Yield (PLQY) | 79.7% (doped film) | scilit.com |

| Delayed Fluorescence Lifetime | 10.37 µs | scilit.com |

| Singlet Energy (S₁) | 2.55 eV | scilit.com |

| Triplet Energy (T₁) | 2.48 eV | scilit.com |

| ΔEₛₜ (S₁-T₁) | 0.07 eV | scilit.com |

| Maximum External Quantum Efficiency (EQE) | 27.3% | scilit.com |

Photoredox Catalysis by Dihydroacridine Derivatives

The field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions. At the heart of this technology are photocatalysts capable of absorbing light and initiating single-electron transfer (SET) processes. Dihydroacridine derivatives, including 10-(4-Methoxyphenyl)-9,10-dihydroacridine, have garnered significant attention as potent organic photoredox catalysts due to their tunable electronic properties and strong reducing or oxidizing abilities in their excited states.

Research into N-aryl-9,10-dihydroacridine derivatives has demonstrated their efficacy in various photocatalytic reactions, most notably in organocatalyzed atom transfer radical polymerization (O-ATRP). acs.orgnih.gov This metal-free polymerization technique offers a significant advantage in applications where metal contamination is a concern, such as in biomedical and electronic materials. nih.gov The catalytic cycle in O-ATRP typically involves the photoexcited catalyst reducing an alkyl halide initiator to generate a radical species that propagates the polymerization. The oxidized photocatalyst is then regenerated in a subsequent step.

The performance of dihydroacridine-based photocatalysts is highly dependent on their molecular structure, particularly the nature of the substituent at the N-10 position. For instance, studies on various N-aryl phenoxazine (B87303) and dihydrophenazine photocatalysts, which are structurally analogous to 10-aryl-9,10-dihydroacridines, have shown that the electronic nature of the N-aryl group significantly influences the catalyst's redox potentials and, consequently, its efficiency in O-ATRP. acs.orgnih.gov It has been observed that catalysts bearing electron-withdrawing groups on the N-aryl substituent often exhibit superior control over the polymerization process, leading to polymers with lower dispersity (Đ). acs.org This is attributed to the modulation of the catalyst's excited-state redox potentials and the stability of the resulting radical cation. acs.org

While specific data for this compound in many applications remains an active area of research, the performance of related dihydroacridine catalysts in O-ATRP provides valuable insights into its potential. The following table summarizes the performance of various N-aryl dihydroacridine and related phenoxazine photocatalysts in the polymerization of methyl methacrylate (B99206) (MMA), highlighting the influence of the N-substituent on the resulting polymer properties.

Table 1: Performance of N-Aryl Dihydroacridine and Phenoxazine Photocatalysts in O-ATRP of Methyl Methacrylate (MMA) *

| Photocatalyst | N-Aryl Substituent | Conversion (%) | Mₙ (kDa) | Đ (PDI) | Initiator Efficiency (%) |

| PhenS-Ph | Phenyl | 16 | 15.4 | 1.5 | ~100 |

| PhenN-PhCF₃ | 4-Trifluoromethylphenyl | - | 58.6 | 1.1 | 50-85 |

| PC 3 | Naphthyl (Phenoxazine core) | - | - | - | ~80-100 |

| PC 4 | Naphthyl (Phenoxazine core) | - | - | 1.07 | - |

Data compiled from studies on related N-aryl phenothiazine, dihydrophenazine, and phenoxazine photocatalysts. Mₙ = Number-average molecular weight; Đ (PDI) = Dispersity (Polydispersity Index). Data for specific runs are presented. nih.govnih.gov

The data illustrates that careful tuning of the N-aryl substituent can lead to well-controlled polymerizations, achieving high initiator efficiencies and producing polymers with narrow molecular weight distributions (low Đ values). nih.govnih.gov For example, the introduction of a trifluoromethyl group (PhenN-PhCF₃) resulted in a polymer with a low dispersity of 1.1. nih.gov Similarly, N-aryl phenoxazine catalysts have demonstrated the ability to produce polymers with controlled molecular weights and low dispersities, with some achieving quantitative initiator efficiencies. nih.gov

The underlying mechanism for the success of these catalysts lies in their photophysical properties. Upon photoexcitation, these molecules can reach a long-lived triplet excited state, which is a powerful reductant. The efficiency of intersystem crossing (ISC) to this triplet state and its subsequent lifetime are critical factors. For instance, 10-phenylphenoxazine (B14166687) is known to have a high phosphorescence quantum yield, indicating efficient ISC and a long-lived triplet state, which are desirable properties for a photocatalyst. nih.gov

Electrochemical Characterization and Redox Behavior of 10 4 Methoxyphenyl 9,10 Dihydroacridine Derivatives

Oxidation and Reduction Potentials

The electrochemical oxidation of 10-substituted-9,10-dihydroacridines primarily involves the nitrogen atom (N10) of the dihydroacridine ring system. nih.gov The oxidation potential is a critical parameter that reflects the energy required to remove an electron from the molecule's Highest Occupied Molecular Orbital (HOMO). For 9,10-dihydroacridine (B10567) derivatives, the nature of the substituent on the nitrogen atom significantly influences this potential.

The presence of the electron-donating 4-methoxyphenyl (B3050149) group at the N10 position is expected to lower the oxidation potential compared to an unsubstituted or electron-withdrawing group-substituted dihydroacridine. This is due to the π-donating effect of the methoxy (B1213986) group, which increases the electron density on the dihydroacridine core, making it easier to oxidize. beilstein-journals.org Studies on related dihydroacridine compounds show that oxidation potentials are symbatically related to the energy of the HOMO. researchgate.net

Conversely, reduction processes involve the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). The reduction potentials are also influenced by the electronic nature of the substituents.

Below is a representative table illustrating typical electrochemical data obtained for N-substituted dihydroacridine derivatives from cyclic voltammetry experiments.

| Compound Class | Onset Oxidation Potential (E_ox) vs. Fc/Fc+ | HOMO Energy (eV) | Onset Reduction Potential (E_red) vs. Fc/Fc+ | LUMO Energy (eV) | Electrochemical Gap (eV) |

| N-Aryl-Dihydroacridines | ~0.4 - 0.8 V | ~-5.2 to -5.6 eV | ~-2.5 to -2.9 V | ~-1.9 to -2.3 eV | ~3.0 - 3.5 eV |

Note: The values presented are typical ranges for the class of N-aryl-dihydroacridine compounds and are for illustrative purposes. Actual values for 10-(4-Methoxyphenyl)-9,10-dihydroacridine would require specific experimental measurement.

Mechanisms of Electrochemical Transformations

The electrochemical transformation of 10-substituted-9,10-dihydroacridines is a multi-step process. The primary oxidation event occurs at the N10 atom of the acridine (B1665455) ring. nih.gov

The generally accepted mechanism for the oxidation of a 10-substituted-9,10-dihydroacridine involves the following steps:

Initial Electron Transfer: The molecule undergoes a one-electron oxidation at the anode to form a radical cation. The stability of this radical cation is influenced by the substituent at the N10 position.

Radical Cation Reactions: This radical cation can be a stable intermediate. In some cases, depending on the reaction conditions and molecular structure, it may undergo further reactions, such as dimerization, where two radical cations combine. nih.gov

Second Electron Transfer and Aromatization: The radical cation can undergo a second electron transfer, yielding a dication. For 9,10-dihydroacridines, the electrochemical oxidation often leads to aromatization, resulting in the formation of the corresponding acridinium (B8443388) cation. researchgate.net This process involves the loss of a hydrogen atom or another substituent from the C9 position.

The reduction mechanism also involves sequential electron transfers. The first step is the formation of a radical anion, which can be followed by a second electron transfer to form a dianion. nih.gov The stability and subsequent reactions of these reduced species are dependent on the molecular structure and the experimental conditions.

Ionization Potentials and Electronic Structure

The HOMO of N-substituted dihydroacridines is typically localized on the dihydroacridine moiety, particularly involving the lone pair of the N10 nitrogen atom. The energy of the HOMO (E_HOMO) can be estimated from the onset oxidation potential (E_ox) measured by cyclic voltammetry, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple. beilstein-journals.orgrsc.org

The 4-methoxyphenyl substituent plays a crucial role in modulating the electronic structure. The methoxy group (-OCH₃) is a strong electron-donating group through resonance (a +M effect). This effect increases the electron density of the attached phenyl ring and, by extension, the nitrogen atom it is bonded to. This donation of electron density raises the energy level of the HOMO, which in turn lowers the ionization potential and the oxidation potential, making the molecule a better hole-transporting material. beilstein-journals.org The LUMO energy level (E_LUMO) can be similarly estimated from the onset reduction potential (E_red). The difference between the HOMO and LUMO levels provides the electrochemical energy gap.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is the principal technique used to investigate the electrochemical properties of this compound and its derivatives. beilstein-journals.org A typical CV experiment provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electrochemically generated species.

Experimental Setup: A standard CV experiment is conducted in an electrochemical cell containing a solution of the compound of interest. rsc.org

Solvent: A dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) is typically used to dissolve the sample and the electrolyte. beilstein-journals.orgrsc.org

Supporting Electrolyte: A salt like tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium (B224687) tetrafluoroborate (B81430) (n-Bu₄NBF₄) is added at a concentration of approximately 0.1 M to ensure sufficient conductivity of the solution. beilstein-journals.orgrsc.org

Electrodes: A three-electrode system is employed. It consists of a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode, such as a silver wire (Ag) or Ag/AgCl. beilstein-journals.orgrsc.org All potentials are typically calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple post-measurement. rsc.org

Data Interpretation: The cyclic voltammogram is a plot of current versus applied potential. For a compound like this compound, the voltammogram would typically show an anodic peak corresponding to its oxidation. The potential at the onset of this oxidation wave is used to calculate the HOMO energy level. beilstein-journals.org If the compound also undergoes reduction within the solvent's electrochemical window, a cathodic peak will be observed, from which the LUMO energy can be determined. The reversibility of the redox process is assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents.

Computational and Theoretical Studies on 10 4 Methoxyphenyl 9,10 Dihydroacridine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying acridine (B1665455) derivatives due to its favorable balance of accuracy and computational cost. It is extensively applied to predict a wide range of molecular properties.

The first step in the computational analysis of 10-(4-Methoxyphenyl)-9,10-dihydroacridine is typically geometry optimization. Using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311G(d,p), researchers can determine the most stable three-dimensional conformation of the molecule in the gas phase. nih.govrsisinternational.org The optimized geometric parameters, including bond lengths and angles, are often compared with experimental data from X-ray crystallography when available, with correlation coefficients (R²) often exceeding 0.99 for bond lengths, confirming the high accuracy of the calculations. nih.gov

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key aspects of this analysis include the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. rsisinternational.orgnih.gov For instance, a smaller energy gap generally corresponds to higher reactivity and better electron conductivity. beilstein-journals.org

Another powerful tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. beilstein-journals.org In acridine derivatives, red regions are often localized around the nitrogen atom and π-rich aromatic rings, indicating sites susceptible to electrophilic attack, while blue regions highlight areas prone to nucleophilic attack. nih.govbeilstein-journals.org The presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to increase the electron density in that portion of the molecule. nih.gov

DFT and its time-dependent extension, TD-DFT, are highly effective in predicting spectroscopic properties. nih.gov TD-DFT calculations are used to simulate the UV-visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. nih.govsemanticscholar.org The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be directly compared with experimental spectra, often showing good agreement. scirp.org

Similarly, DFT can be used to predict vibrational spectra (Infrared and Raman). The calculated vibrational frequencies, after applying a scaling factor to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.gov For nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the chemical shifts of ¹H and ¹³C nuclei, which are then correlated with experimental data. nih.govsemanticscholar.org

The electrochemical behavior of acridine derivatives can also be modeled. DFT calculations can predict redox potentials, which are then compared with experimental values obtained from techniques like cyclic voltammetry (CV). scirp.orgelectrochemsci.org The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which govern the oxidation and reduction processes of the molecule. electrochemsci.org

Table 1: Representative Comparison of Calculated and Experimental Properties for an Acridine Derivative System This table presents hypothetical yet representative data based on findings for related acridine structures to illustrate the typical correlation between theoretical predictions and experimental measurements.

| Property | Calculation Method | Calculated Value | Experimental Value |

| HOMO Energy | DFT/B3LYP | -5.9 to -6.1 eV nih.govbeilstein-journals.org | - |

| LUMO Energy | DFT/B3LYP | -1.8 to -2.1 eV nih.govbeilstein-journals.org | - |

| Energy Gap (E_gap) | DFT/B3LYP | 3.8 to 4.1 eV nih.govbeilstein-journals.org | 3.1 to 3.4 eV (Optical) nih.gov |

| Max. Absorption (λmax) | TD-DFT | ~350 nm scirp.org | ~360 nm nih.gov |

| Oxidation Potential | DFT | ~0.9 V | ~0.92 V vs Ag/AgCl scirp.org |

Computational methods are crucial for understanding the fate of a molecule after it absorbs light and enters an electronic excited state. For acridine-based systems, these studies can reveal complex dynamics. nih.gov Calculations can predict the lifetimes of excited states, including the rate of intersystem crossing (ISC) from a singlet excited state to a triplet state, a key process in phosphorescence. For example, in the parent 9,10-dihydroacridine (B10567), the ISC lifetime has been computationally determined. researchgate.net

Furthermore, computational studies can model excited-state reactions. In substituted acridones, which are structurally related to the oxidized form of dihydroacridines, computational modeling combined with time-resolved fluorimetry has been used to establish multi-state kinetic schemes involving processes like excited-state proton transfer (ESPT) and excimer formation. nih.gov These models can explain features in transient fluorescence spectra, such as the appearance of negative pre-exponential factors that indicate the formation of a more emissive product from an initial excited state. nih.gov

Advanced Quantum-Chemical Methodologies

Beyond standard DFT, more sophisticated quantum-chemical methods are employed for higher accuracy or to study specific phenomena. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3(MP2)//B3LYP), are used to calculate highly accurate thermochemical data like standard molar enthalpies of formation. researchgate.net These methods combine results from different levels of theory and basis sets to achieve chemical accuracy (typically within 1 kcal/mol).

Time-Dependent Density Functional Theory (TD-DFT) is an advanced extension of DFT specifically designed to investigate the properties of electronic excited states. nih.gov It is the workhorse method for predicting UV-visible spectra and studying the nature of electronic transitions, providing insights into which molecular orbitals are involved in the excitation (e.g., π → π* transitions). nih.govscirp.org

Mechanistic Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. For acridine derivatives, this has been demonstrated in the study of chemiluminescence reactions of acridinium (B8443388) salts. mdpi.com Theoretical studies can map the entire reaction pathway, identifying transition states and intermediates. For example, the chemiluminescence mechanism of acridinium compounds has been computationally shown to proceed via several key steps:

Nucleophilic Attack: The reaction initiates with the attack of a hydroperoxide anion on the electrophilic C9 carbon of the acridinium ring. mdpi.com

Intermediate Formation: This leads to the formation of a transient intermediate.

Ring Formation and Decomposition: Subsequent steps involve the formation of a highly strained four-membered dioxetanone ring, which then decomposes. mdpi.com This decomposition is often the rate-determining step and leads to the formation of an electronically excited product (e.g., an N-substituted acridone). mdpi.com

By calculating the energy barriers for each step, researchers can predict the feasibility of the proposed mechanism and understand how substituents on the acridine core or leaving group can modify the reaction efficiency and light output. mdpi.com

Theoretical Analysis of Structure-Property Relationships

A key strength of computational studies is the ability to establish clear structure-property relationships. For this compound, theoretical analysis can explain how the specific substitution pattern dictates its electronic and optical properties.

Theoretical models can quantify these effects, allowing for the systematic design of new molecules with tailored properties. By computationally replacing the 4-methoxyphenyl (B3050149) group with various electron-donating or electron-withdrawing groups, a library of virtual compounds can be created and screened for desired electronic, optical, or electrochemical properties before undertaking synthetic efforts. nih.govmdpi.com

Applications in Advanced Materials Science Featuring Dihydroacridine Derivatives

Organic Light-Emitting Diodes (OLEDs) Applications

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a major focus of materials research. Dihydroacridine derivatives have emerged as a versatile class of compounds for various functions within the OLED architecture, owing to their excellent electrochemical and photophysical properties.

Efficient hole transport from the anode to the emissive layer is critical for achieving high-performance OLEDs. Hole Transport Materials (HTMs) must possess appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection, high hole mobility for effective charge transport, and good thermal and morphological stability to ensure long device lifetimes.

The 9,10-dihydroacridine (B10567) core is an excellent building block for HTMs due to its strong electron-donating nature. The introduction of various aryl groups at the 10-position allows for the fine-tuning of these properties. For instance, dihydroacridine derivatives have been incorporated into larger molecular structures to create high-performance HTMs. In one study, two small molecules based on dimethyl-substituted dihydroacridine, TPA-2ACR and PhCAR-2ACR, were synthesized. nih.govrsc.org TPA-2ACR, when used as an HTM in a yellow phosphorescent OLED, demonstrated excellent current efficiency, power efficiency, and external quantum efficiency (EQE), significantly outperforming a standard device based on TAPC. nih.govrsc.org This highlights the potential of the dihydroacridine moiety in developing superior HTMs.

The key to their performance lies in the ability to form stable amorphous films, which is crucial for preventing crystallization and ensuring the longevity of the OLED device. The non-planar structure of the dihydroacridine unit helps to suppress intermolecular interactions and crystallization.

| Material | Role | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|---|

| TPA-2ACR | HTM | 55.74 | 29.28 | 21.59 | nih.govrsc.org |

| TAPC | HTM (Reference) | 32.53 | 18.58 | 10.6 | nih.govrsc.org |

Beyond hole transport, dihydroacridine derivatives are also extensively used as emitters and as host materials for phosphorescent dopants in the emissive layer of OLEDs. nih.gov

As host materials , they need to have a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest emitter, preventing energy back-transfer and quenching. noctiluca.eu The rigid structure and high thermal stability of dihydroacridines are advantageous for this purpose. For example, PhCAR-2ACR, a dihydroacridine derivative, has shown good device characteristics when employed as a host material in phosphorescent OLEDs. nih.govrsc.org In another study, two novel materials, PrFPhAc and PrTPhAc, incorporating a 9,9-diphenyl-9,10-dihydroacridine (B1356494) moiety, were designed as host materials for red phosphorescent OLEDs. princeton.edu The device using PrFPhAc as the host achieved a high external quantum efficiency of 22%. princeton.edu

As emitters , dihydroacridines can be functionalized to tune their emission color and efficiency. They are particularly interesting for developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The donor-acceptor (D-A) architecture, which is key for TADF, can be readily achieved by combining the electron-donating dihydroacridine unit with an electron-accepting moiety.

| Host Material | External Quantum Efficiency (%) | Reference |

|---|---|---|

| PrFPhAc | 22 | princeton.edu |

| PrTPhAc | - | princeton.edu |

Perovskite Solar Cells (PSCs) Integration

Perovskite solar cells have garnered immense attention due to their rapidly increasing power conversion efficiencies (PCEs). The hole transport material is a critical component in the common n-i-p device architecture, playing a vital role in extracting holes from the perovskite layer and transporting them to the electrode.

The requirements for HTMs in PSCs are similar to those for OLEDs: suitable energy levels, high hole mobility, and good film-forming properties. The HOMO level of the HTM should align well with the valence band of the perovskite to ensure efficient hole extraction. Dihydroacridine derivatives, with their tunable electronic properties, are attractive candidates for this role. While specific examples of 10-(4-Methoxyphenyl)-9,10-dihydroacridine in PSCs are not prominent in the literature, the structural and electronic properties of the dihydroacridine family suggest their potential. Their strong electron-donating character can lead to high HOMO levels, which can be beneficial for achieving a good energy level alignment with the perovskite.

The development of novel, cost-effective HTMs is a key research direction to replace the expensive, commonly used spiro-OMeTAD. The synthesis of dihydroacridine-based molecules can often be achieved through straightforward synthetic routes, potentially offering a cost advantage.

Molecular engineering is a powerful strategy to optimize the performance of HTMs in PSCs. rsc.org For dihydroacridine derivatives, this can involve several approaches:

Modification of the N-10 substituent: Attaching different aryl or alkyl groups to the nitrogen atom can precisely tune the HOMO level and solubility of the material. The 4-methoxyphenyl (B3050149) group in the title compound is an example of such a modification to enhance the electron-donating properties.

Functionalization of the acridine (B1665455) core: Introducing substituents at other positions of the dihydroacridine ring system can further modify the electronic properties and steric hindrance, which affects film morphology and stability.

Extending the conjugated system: Creating larger molecules that incorporate the dihydroacridine unit can improve charge transport properties and film formation.

These molecular design strategies aim to enhance the power conversion efficiency and, crucially, the long-term stability of the perovskite solar cell, which remains a major challenge for commercialization. nih.gov The hydrophobic nature of many organic HTMs, including dihydroacridine derivatives, can also contribute to protecting the sensitive perovskite layer from moisture.

Mechanistic Insights into Bioactive Properties of Dihydroacridine Derivatives

Antibacterial Action Mechanisms

The antibacterial activity of certain 9,10-dihydroacridine (B10567) derivatives has been a subject of scientific investigation, particularly in the context of rising antimicrobial resistance. Research into the mode of action of these compounds has revealed a targeted disruption of fundamental bacterial cellular processes. The primary mechanism identified involves the interference with cell division, a critical function for bacterial proliferation and survival. Studies suggest that compounds such as 10-(4-Methoxyphenyl)-9,10-dihydroacridine exert their antibacterial effects by targeting a key protein involved in this process.

A crucial protein in bacterial cell division is the Filamenting temperature-sensitive mutant Z (FtsZ). FtsZ is a homolog of eukaryotic tubulin and plays a central role in the formation of the Z-ring, a contractile ring structure that forms at the site of cell division. The proper assembly and constriction of the Z-ring are essential for the septation process, which ultimately leads to the separation of a parent cell into two daughter cells.

Studies on this compound and related derivatives have demonstrated their ability to interfere with the normal dynamics of FtsZ. researchgate.netnih.gov It has been observed that these compounds promote the polymerization of FtsZ. researchgate.netnih.gov While promoting polymerization might seem counterintuitive as an inhibitory action, it is the subsequent disruption of the Z-ring formation at the division site that is critical to the antibacterial effect. researchgate.netnih.gov This interference with the Z-ring's structure and function interrupts the process of bacterial cell division, leading to cell death. researchgate.netnih.gov

The targeting of FtsZ is a promising strategy for the development of new antibacterial agents, especially in light of the increasing prevalence of drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE). researchgate.netnih.gov

Table 1: Effects of this compound on Bacterial Cell Division

| Mechanism | Target | Observed Effect | Consequence |

| Interference with Cell Division | FtsZ Protein | Promotion of FtsZ polymerization | Disruption of Z-ring formation |

| Disruption of Z-ring at the division site | Interruption of bacterial cell division, leading to cell death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.